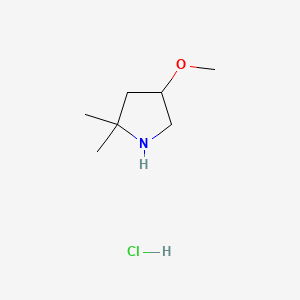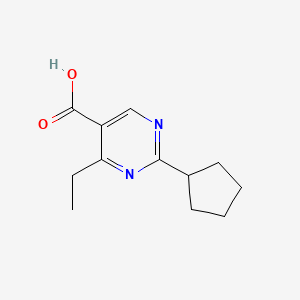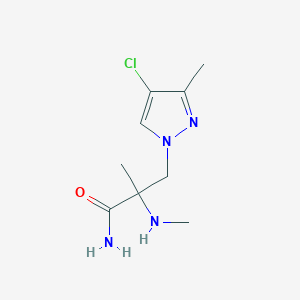
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid is a stereoisomer of cyclohexanecarboxylic acid, characterized by the presence of three hydroxyl groups and a carboxylic acid group on a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexanecarboxylic acid derivatives. One common method is the catalytic hydrogenation of quinic acid, which yields the desired stereoisomer with high selectivity . The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of plant-derived materials, followed by extraction and purification processes. The use of biocatalysts and microbial fermentation can enhance the yield and purity of the compound, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.
Reduction: Formation of cyclohexane-1,3,4,5-tetraol.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
科学的研究の応用
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives.
作用機序
The mechanism of action of (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Quinic acid: A related compound with similar hydroxyl and carboxylic acid groups.
Shikimic acid: Another cyclohexane derivative with multiple hydroxyl groups and a carboxylic acid group.
Gallic acid: Contains hydroxyl groups and a carboxylic acid group, but with an aromatic ring structure.
Uniqueness
(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
特性
分子式 |
C7H12O5 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
(3R,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12)/t3?,4-,5-,6?/m1/s1 |
InChIキー |
SOWVWGZSLABJMC-WATOWXBHSA-N |
異性体SMILES |
C1[C@H](C([C@@H](CC1C(=O)O)O)O)O |
正規SMILES |
C1C(CC(C(C1O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)

![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)

![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13479288.png)


![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)
